molecular formula C26H26N4O5S B11358428 5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11358428
M. Wt: 506.6 g/mol
InChI Key: BFWZIXYHOIATFE-UHFFFAOYSA-N
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Description

5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a pyrimidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Introduction of the Methoxyphenyl Group: The furan-2-ylmethyl intermediate is then reacted with a methoxyphenylmethyl halide in the presence of a base to introduce the methoxyphenyl group.

    Formation of the Pyrimidine Ring: The resulting intermediate is then subjected to cyclization with appropriate reagents to form the pyrimidine ring.

    Introduction of the Methanesulfonyl Group: The pyrimidine intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group.

    Formation of the Carboxamide Moiety: Finally, the compound is reacted with an amine to form the carboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
  • **2-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-3-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
  • **4-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-5-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-6-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H26N4O5S

Molecular Weight

506.6 g/mol

IUPAC Name

5-[furan-2-ylmethyl-[(4-methoxyphenyl)methyl]amino]-N-(4-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H26N4O5S/c1-18-6-10-20(11-7-18)28-25(31)24-23(15-27-26(29-24)36(3,32)33)30(17-22-5-4-14-35-22)16-19-8-12-21(34-2)13-9-19/h4-15H,16-17H2,1-3H3,(H,28,31)

InChI Key

BFWZIXYHOIATFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)OC)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

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